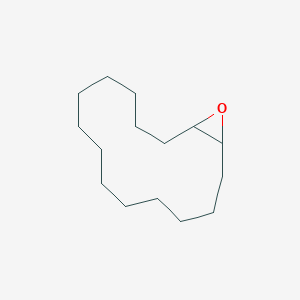

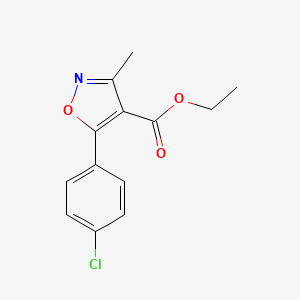

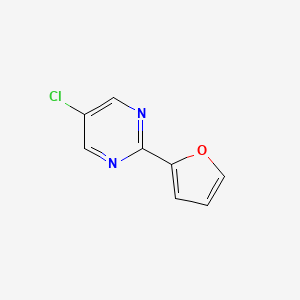

![molecular formula C9H11N3 B1642949 2-Isopropyl-3H-imidazo[4,5-b]pyridin CAS No. 21714-53-4](/img/structure/B1642949.png)

2-Isopropyl-3H-imidazo[4,5-b]pyridin

Übersicht

Beschreibung

2-Isopropyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which is an important family of heterocyclic compounds . These compounds are known for their various pharmacological properties . They have been studied as potential fungicides and have shown good fungicidal activity against Puccinia polysora .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite . Compounds were synthesized by cyclization of the corresponding amide . An attempt to prepare the compound directly by treating the corresponding pyridine-2,3-diamine with acid was only partially successful, providing the product in low yield .Molecular Structure Analysis

The molecular structures of imidazo[4,5-b]pyridine derivatives were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . The structure of the compounds was further confirmed by X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Wissenschaftliche Forschungsanwendungen

- Modulation des GABA-A-Rezeptors: Imidazo[4,5-b]pyridine wurden als positive allosterische Modulatoren von GABA-A-Rezeptoren identifiziert . Diese Rezeptoren spielen eine entscheidende Rolle für die Funktion des ZNS, und ihr Targeting kann Auswirkungen auf Angstzustände, Epilepsie und andere neurologische Erkrankungen haben.

- Synthetische Ansätze: Forscher haben neue präparative Methoden zur Synthese von Imidazo[4,5-b]pyridinen unter Verwendung verschiedener Katalysatoren entwickelt .

- Protonenpumpenhemmer: Einige Imidazo[4,5-b]pyridine wurden als Protonenpumpenhemmer untersucht, die eine Rolle bei der Steuerung der Magensäuresekretion spielen .

- Aromatasehemmer: Imidazo[4,5-b]pyridine wurden als Aromatasehemmer untersucht, die bei hormonbedingten Erkrankungen wie Brustkrebs relevant sein können .

- NSAR: Nichtsteroidale Antirheumatika (NSAR) gehören ebenfalls zu dieser chemischen Gruppe .

Erkrankungen des Zentralnervensystems (ZNS)

Antikrebs-Potenzial

Erkrankungen des Verdauungssystems

Arzneimittelentwicklung

Materialwissenschaften und Optoelektronik

Diese Anwendungen unterstreichen die Vielseitigkeit und das Versprechen von 2-Isopropyl-3H-imidazo[4,5-b]pyridin in verschiedenen wissenschaftlichen Kontexten. Forscher untersuchen weiterhin seine biologische Aktivität, Synthesemethoden und Struktur-Wirkungs-Beziehungen . Wenn Sie weitere Details oder zusätzliche Felder benötigen, können Sie sich gerne melden! 😊

Wirkmechanismus

Target of Action

The compound 2-Isopropyl-3H-imidazo[4,5-b]pyridine is known to target the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission. The compound acts as a positive allosteric modulator of this receptor . It also targets IKK-ɛ and TBK1 , which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

As a positive allosteric modulator of the GABA A receptor, 2-Isopropyl-3H-imidazo[4,5-b]pyridine enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects on neuronal activity . In the case of IKK-ɛ and TBK1, the compound likely inhibits their activity, thereby affecting the phosphorylation process and subsequent activation of NF-kappaB .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of various cells, including cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The inhibition of IKK-ɛ and TBK1 can impact the NF-kappaB signaling pathway, which plays a key role in immune and inflammatory responses, as well as in the regulation of cell proliferation and survival .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is considered to be, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .

Result of Action

The molecular and cellular effects of 2-Isopropyl-3H-imidazo[4,5-b]pyridine’s action depend on its specific targets. For instance, modulation of the GABA A receptor can lead to changes in neuronal excitability, potentially impacting behaviors such as sleep, anxiety, and memory . Inhibition of IKK-ɛ and TBK1 can affect the activation of NF-kappaB, potentially influencing immune and inflammatory responses, as well as cell proliferation and survival .

Biochemische Analyse

Biochemical Properties

2-Isopropyl-3H-imidazo[4,5-b]pyridine, like other imidazopyridines, has the ability to influence many cellular pathways necessary for the proper functioning of cells . They interact with various enzymes, proteins, and other biomolecules, influencing their function and playing a role in biochemical reactions .

Cellular Effects

2-Isopropyl-3H-imidazo[4,5-b]pyridine can have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Isopropyl-3H-imidazo[4,5-b]pyridine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

2-Isopropyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-propan-2-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6(2)8-11-7-4-3-5-10-9(7)12-8/h3-6H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKJJZNDQTZOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944328 | |

| Record name | 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21714-53-4 | |

| Record name | 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

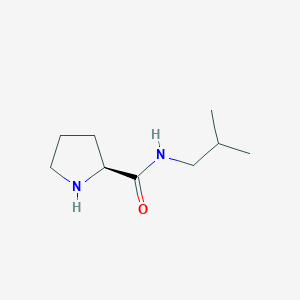

![Octahydro-1H-cyclobuta[cd]pentalen-1-one](/img/structure/B1642894.png)

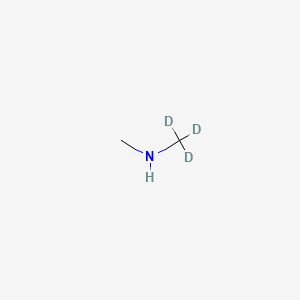

![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)

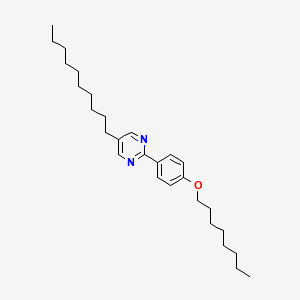

![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone](/img/structure/B1642939.png)